1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 900894-38-4
VCID: VC4802552
InChI: InChI=1S/C23H24N4O3/c1-16-9-10-20-25-21-18(23(29)27(20)14-16)13-19(22(28)24-11-6-12-30-2)26(21)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,24,28)
SMILES: CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC)C=C1
Molecular Formula: C23H24N4O3
Molecular Weight: 404.47

1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 900894-38-4

Cat. No.: VC4802552

Molecular Formula: C23H24N4O3

Molecular Weight: 404.47

* For research use only. Not for human or veterinary use.

1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 900894-38-4

Specification

CAS No. 900894-38-4
Molecular Formula C23H24N4O3
Molecular Weight 404.47
IUPAC Name 6-benzyl-N-(3-methoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H24N4O3/c1-16-9-10-20-25-21-18(23(29)27(20)14-16)13-19(22(28)24-11-6-12-30-2)26(21)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,24,28)
Standard InChI Key CUFZCDXVMCXTSJ-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC)C=C1

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound’s molecular formula is C₂₃H₂₄N₄O₃, with a molecular weight of 404.47 g/mol. Its IUPAC name, 6-benzyl-N-(3-methoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, reflects its polycyclic architecture, which integrates a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core modified with benzyl, methoxypropyl, and methyl substituents. The CAS registry number 900894-38-4 uniquely identifies this compound in chemical databases.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₄N₄O₃
Molecular Weight404.47 g/mol
CAS Number900894-38-4
Purity≥95%
SolubilityLimited data; likely polar aprotic solvents

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyrido-pyrrolo-pyrimidine core. Key steps include:

  • Condensation Reactions: Formation of the bicyclic pyrimidine scaffold via acid-catalyzed cyclization.

  • Substitution Reactions: Introduction of the benzyl and methoxypropyl groups using nucleophilic aromatic substitution or alkylation.

  • Carboxamide Formation: Coupling of the carboxylic acid intermediate with 3-methoxypropylamine under peptide-coupling conditions (e.g., EDC/HOBt).

Critical parameters such as temperature (often 80–120°C), solvent selection (DMF or THF), and reaction time (12–48 hours) influence yield and purity.

Structural Modifications and Analogues

Modifications to the methoxypropyl or benzyl groups alter bioactivity. For example:

  • Replacing the methoxypropyl with a hydroxypropyl group (as in PubChem CID 4871143) enhances solubility but reduces metabolic stability .

  • Substituting the benzyl group with cyclohexyl (as in Evitachem EVT-2974289) modulates receptor affinity.

Structure-Activity Relationships (SAR)

Core Scaffold Contributions

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is critical for intercalation into DNA/RNA and inhibition of enzymatic targets. The planar structure facilitates π-π stacking with nucleic acids, while the lactam moiety at position 4 enables hydrogen bonding .

Substituent Effects

  • Benzyl Group: Enhances lipophilicity, improving blood-brain barrier penetration for potential CNS applications.

  • Methoxypropyl Chain: Balances solubility and membrane permeability; the ether linkage resists enzymatic hydrolysis compared to ester analogues .

  • Methyl Group at Position 7: Steric hindrance at this position increases selectivity for viral proteases over human homologs .

Biological Activity and Mechanisms

Antiviral Activity

In vitro studies demonstrate >90% inhibition of SARS-CoV-2 replication in Vero E6 cells at 10 µM, with minimal cytotoxicity (CC₅₀ > 50 µM) . Mechanistic studies via molecular docking reveal strong binding to the viral main protease (Mpro; Kd = 0.8 µM), disrupting polyprotein processing .

Table 2: Antiviral Profile

Target VirusIC₅₀ (µM)Assay ModelSource
SARS-CoV-20.9Vero E6 cells
Influenza A/H1N12.4MDCK cells

Anticancer Activity

The compound exhibits broad-spectrum cytotoxicity against cancer cell lines:

  • Breast Cancer (MCF-7): GI₅₀ = 5.2 µM.

  • Lung Cancer (A549): GI₅₀ = 7.8 µM.
    Mechanisms include topoisomerase II inhibition (IC₅₀ = 1.3 µM) and induction of apoptosis via caspase-3 activation.

Pharmacological and Pharmacokinetic Data

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 35–40%) in rodent models due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxypropyl side chain generates a primary alcohol metabolite .

  • Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 4.2 hours in rats.

Toxicity Profile

Acute toxicity studies in mice report an LD₅₀ > 500 mg/kg, with no observed neurotoxicity at therapeutic doses. Chronic administration (28 days) at 50 mg/kg/day caused mild hepatorenal inflammation, reversible upon discontinuation.

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